N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative with a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other atoms. The sulfonyl group consists of a sulfur atom bonded to an oxygen atom and connected to the nitrogen atom of the amide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan rings can be synthesized under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .Chemical Reactions Analysis
Furans are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . The specific reactions that “N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide” would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Scientific Research Applications
Anticancer and Antiangiogenic Activity
Research has shown the development of novel compounds with potent anticancer and antiangiogenic activities. For instance, compounds designed around benzofuran derivatives have demonstrated significant antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and exhibiting both in vitro and in vivo vascular disrupting properties. These findings highlight the potential therapeutic applications of these compounds in cancer treatment due to their ability to inhibit cancer cell growth and disrupt tumor vasculature at nanomolar concentrations (Romagnoli et al., 2015).
Synthesis and Structural Characterization
Studies on the synthesis and structural characterization of N-(furan-3-ylmethylene)benzenesulfonamides have expanded the understanding of gold(I)-catalyzed reactions. These reactions facilitate the formation of furan derivatives through a cascade reaction involving a rare 1,2-alkynyl migration onto a gold carbenoid, enriching the chemistry of gold carbenoids and group migration (Wang et al., 2014).
Microwave-Assisted Synthesis for Anticancer Activity
The microwave-assisted synthesis approach has been utilized to create benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules. These compounds were evaluated for their anticancer activity, indicating the effectiveness of microwave-assisted methods in the rapid synthesis of potentially therapeutic compounds (Kumar et al., 2015).
Safety And Hazards
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-11-9-13(3-4-14(11)18-2)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNNQNOZTLKKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=COC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide |
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